MTH-DL-Arginine hydrochloride

Übersicht

Beschreibung

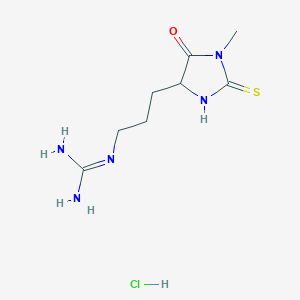

MTH-DL-Arginine hydrochloride is a chemical compound with the molecular formula C8H15N5OS and a molecular weight of 229.303 g/mol . This compound is known for its unique structure, which includes an imidazolidinone ring and a guanidine group, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MTH-DL-Arginine hydrochloride typically involves the formation of the imidazolidinone ring followed by the introduction of the guanidine group. The process begins with the reaction of appropriate starting materials under controlled conditions to form the imidazolidinone ring. This is followed by the addition of a guanidine derivative to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Degradation Reactions

DL-Arginine undergoes enzymatic degradation primarily via arginase, which hydrolyzes arginine to urea and ornithine .

Arginase-Mediated Degradation :

This reaction is critical in urea cycle regulation and nitrogen metabolism .

Reactions with Nitric Oxide Synthase (NOS)

DL-Arginine serves as a substrate for NOS enzymes, producing nitric oxide (NO) and citrulline .

NOS-Catalyzed Reaction :

This reaction is central to vascular regulation and immune response .

Interaction with Proteins

DL-Arginine hydrochloride acts as a co-solvent in protein refolding, enhancing solubility without denaturing proteins. For example, in studies with recombinant plasminogen activator (rPA), DL-arginine hydrochloride increased solubility by nearly three orders of magnitude compared to NaCl/glycine buffers .

| Condition | Solubility Increase | Key Observation |

|---|---|---|

| DL-ArgHCl (1.8 mg/mL) | ~3×10³-fold | Maintains native-like structure in precipitates |

| NaCl/glycine | ~25-fold | Lower efficacy in solubilizing aggregated proteins |

Post-Translational Modifications

Arginine residues in proteins undergo citrullination (deimination) via peptidylarginine deiminases (PAD enzymes), yielding citrulline . This modification is implicated in autoimmune diseases and gene regulation.

Citrullination Reaction :

Chiral Resolution

DL-Arginine hydrochloride can be resolved into enantiomers using chiral selectors, such as optically pure azabicyclooctanecarboxylic acid, in thin-layer chromatography (TLC) .

Research Findings

-

Biosynthesis : Arginine is synthesized from citrulline via argininosuccinate synthetase and lyase in the urea cycle .

-

Clinical Relevance : DL-Arginine hydrochloride is used in studies to improve vascular health and insulin sensitivity in diabetic patients .

-

Enzymatic Roles : Its guanidinium group enables hydrogen bonding and salt bridges in protein-protein interactions .

Wissenschaftliche Forschungsanwendungen

Nutritional and Health Benefits

MTH-DL-Arginine hydrochloride plays a critical role in various physiological processes, primarily due to its involvement in nitric oxide (NO) synthesis. This compound has been shown to improve vascular health, enhance immune function, and facilitate wound healing.

- Vascular Health : Arginine supplementation has been linked to improved endothelial function and increased blood flow. Studies indicate that arginine can help normalize endothelial dysfunction, particularly in conditions like mitochondrial encephalopathy, lactic acidosis, and stroke-like episodes (MELAS) .

- Immune Function : Arginine is essential for the immune system, promoting the proliferation of T-cells and enhancing the body's ability to respond to infections .

- Wound Healing : Research indicates that arginine supplementation can accelerate wound healing by enhancing collagen deposition and fibroblast proliferation .

Treatment of MELAS

This compound has been explored as a treatment option for MELAS syndrome. Clinical trials have demonstrated that both intravenous (IV) and oral administration of arginine can significantly improve symptoms and endothelial function in patients suffering from this condition.

| Study | Method | Findings |

|---|---|---|

| Koga et al. (2006) | IV L-arginine 0.5 g/kg | Improved endothelial function; reduced frequency of stroke-like episodes. |

| Arakawa et al. (2010) | Oral L-arginine 0.15-0.3 g/kg/day for 24 months | Increased flow-mediated dilation (FMD) values; normalization of plasma arginine levels. |

The administration of L-arginine not only improved symptoms but also prevented further attacks in MELAS patients .

Metabolic Alkalosis and Hypochloremia

A single-center study assessed the efficacy of arginine in treating metabolic alkalosis and hypochloremia in pediatric patients. The results indicated that:

- 50% of cases treated for hypochloremia normalized chloride levels.

- 83% of cases treated for metabolic alkalosis normalized bicarbonate levels.

Oral administration was found to be more effective than intravenous methods, suggesting that this compound could be a viable option for managing these conditions .

Protein Refolding

This compound is utilized in biochemical applications, particularly in protein refolding processes. It enhances the solubility of proteins during refolding, reducing aggregation and improving yield in therapeutic protein formulations.

| Application | Effect |

|---|---|

| Protein Refolding | Increases solubility; suppresses protein aggregation; enhances yield . |

This property makes it valuable in the pharmaceutical industry for producing biologics.

Safety and Dosage Considerations

While this compound is generally well-tolerated, there are important safety considerations to note:

Wirkmechanismus

The mechanism of action of MTH-DL-Arginine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to MTH-DL-Arginine hydrochloride include other imidazolidinone derivatives and guanidine-containing compounds .

Uniqueness

What sets this compound apart is its unique combination of an imidazolidinone ring and a guanidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

MTH-DL-Arginine hydrochloride is a derivative of the amino acid arginine, which plays a crucial role in various biological processes. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₈H₁₅N₅OS

- Molecular Weight : 229.30 g/mol

- CAS Number : 3119-96-8

This compound exhibits several biological activities primarily through its role as a precursor for nitric oxide (NO) synthesis. NO is a significant signaling molecule involved in various physiological processes, including:

- Vasodilation : NO promotes the relaxation of vascular smooth muscle, leading to increased blood flow and decreased blood pressure.

- Immune Response : NO plays a role in the immune system by modulating the activity of immune cells and exhibiting antimicrobial properties.

- Neurotransmission : In the nervous system, NO acts as a neurotransmitter and is involved in synaptic plasticity.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Vasodilatory Effects : A study demonstrated that this compound significantly increased endothelial function in patients with cardiovascular diseases, suggesting its therapeutic potential in managing hypertension and improving vascular health .

- Immune Response Enhancement : Research indicated that supplementation with this compound enhanced the production of reactive oxygen species by macrophages, leading to improved pathogen clearance in experimental models .

- Muscle Recovery : In a clinical trial involving athletes, administration of this compound resulted in reduced muscle soreness and faster recovery post-exercise compared to a placebo group .

Eigenschaften

IUPAC Name |

2-[3-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5OS.ClH/c1-13-6(14)5(12-8(13)15)3-2-4-11-7(9)10;/h5H,2-4H2,1H3,(H,12,15)(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLCZBXCTJPATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(NC1=S)CCCN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585222 | |

| Record name | N''-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3119-96-8 | |

| Record name | N''-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.